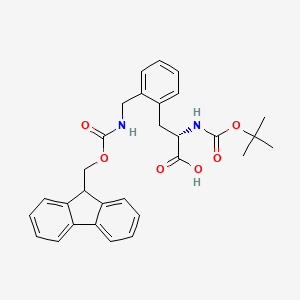

Boc-L-2-Aminomethylphe(Fmoc)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of Boc-L-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of L-2-Aminomethylphenylalanine with Boc and Fmoc groups. The process begins with the protection of the amino group using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: : Industrial production of Boc-L-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: : Boc-L-2-Aminomethylphe(Fmoc) undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Boc and Fmoc groups under acidic and basic conditions, respectively.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.

Major Products

Deprotected Amino Acid: Removal of protecting groups yields L-2-Aminomethylphenylalanine.

Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Applications De Recherche Scientifique

Scientific Research Applications

1. Peptide Synthesis

- Role as a Building Block : Boc-L-2-Aminomethylphe(Fmoc) serves as a key building block in synthesizing complex peptides. The Fmoc group facilitates easy monitoring of the synthesis process due to its strong UV absorbance properties, which allows researchers to track coupling and deprotection reactions effectively .

- High-Quality Peptide Production : The use of Boc-L-2-Aminomethylphe(Fmoc) in SPPS has enabled the production of high-quality peptides suitable for various applications, including therapeutic development and research .

2. Biochemical Research

- Protein-Protein Interactions : This compound is employed in studies investigating protein-protein interactions, which are fundamental to understanding cellular processes and signaling pathways .

- Enzyme-Substrate Interactions : Boc-L-2-Aminomethylphe(Fmoc) is used to explore the dynamics of enzyme-substrate interactions, contributing to our understanding of enzymatic mechanisms .

3. Drug Development

- Peptide-Based Therapeutics : The compound plays a pivotal role in developing peptide-based drugs targeting specific diseases. Its structural versatility allows for modifications that enhance biological activity and selectivity .

- Selective Inhibitors Design : Research has demonstrated that Fmoc-amino acids can be designed as selective inhibitors for enzymes such as butyrylcholinesterase (BChE), showcasing their potential in therapeutic applications .

4. Industrial Applications

- Synthetic Peptides Production : Boc-L-2-Aminomethylphe(Fmoc) is utilized in the commercial production of synthetic peptides for research and industrial purposes, including diagnostics and therapeutics .

- Bioconjugation Processes : The compound facilitates bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents, enhancing their efficacy and specificity .

Case Study 1: Inhibition of Butyrylcholinesterase

A study evaluated various Fmoc-amino acids, including Boc-L-2-Aminomethylphe(Fmoc), as selective inhibitors of BChE. The findings revealed that certain analogs exhibited significant inhibition, with modifications leading to enhanced binding affinity. This research highlights the potential of Fmoc-amino acids in designing targeted enzyme inhibitors for therapeutic use .

Case Study 2: Advances in Solid-Phase Peptide Synthesis

Research focusing on advancements in Fmoc-based SPPS demonstrated that Boc-L-2-Aminomethylphe(Fmoc) could be effectively used to synthesize complex peptide sequences with minimal racemization. This study underscores the advantages of using Fmoc chemistry over traditional methods, particularly for sensitive peptide sequences .

Comparative Data Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | High-quality production; easy monitoring |

| Biochemical Research | Protein-protein interactions; enzyme-substrate studies | Insights into cellular processes |

| Drug Development | Peptide-based therapeutics; selective inhibitors | Targeted action; enhanced biological activity |

| Industrial Applications | Synthetic peptide production; bioconjugation | Commercial viability; enhanced drug efficacy |

Mécanisme D'action

The mechanism of action of Boc-L-2-Aminomethylphe(Fmoc) involves the protection of amino groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions under acidic conditions, while the Fmoc group provides protection under basic conditions. This dual protection allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-Phenylalanine: Similar in structure but lacks the Boc protecting group.

Boc-L-Phenylalanine: Similar in structure but lacks the Fmoc protecting group.

Fmoc-L-Tyrosine: Contains an additional hydroxyl group on the phenyl ring

Uniqueness: : Boc-L-2-Aminomethylphe(Fmoc) is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater flexibility in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins where selective protection and deprotection are required .

Activité Biologique

Boc-L-2-Aminomethylphe(Fmoc) is a compound that has garnered attention in the field of peptide synthesis and biological research due to its unique structural properties and potential applications. This article will explore the biological activity of this compound, focusing on its synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Synthesis

Boc-L-2-Aminomethylphe(Fmoc) is an amino acid derivative characterized by the presence of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. These groups are essential in solid-phase peptide synthesis (SPPS), facilitating the selective deprotection of amino acids during peptide assembly.

Synthesis Process

The synthesis of Boc-L-2-Aminomethylphe(Fmoc) typically involves the following steps:

- Protection of Amino Groups : The amino group of L-2-Aminomethylphenylalanine is protected using the Boc and Fmoc groups to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids using standard coupling reagents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Deprotection : The Boc group can be removed using acidic conditions, while the Fmoc group is typically removed with a base like piperidine.

Biological Activity

The biological activity of Boc-L-2-Aminomethylphe(Fmoc) has been assessed in various studies, focusing on its antimicrobial properties, receptor binding affinities, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of Boc-L-2-Aminomethylphe(Fmoc) exhibit significant antimicrobial activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values for synthesized peptide conjugates derived from this compound, highlighting their effectiveness against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of cationic amino acids within the peptide sequences was shown to enhance antibacterial activity significantly.

| Compound | MIC against P. aeruginosa | MIC against S. aureus |

|---|---|---|

| 7c | 166 μM | 498 μM |

| 7e | 315 μM | Not significant |

Receptor Binding Studies

Additionally, Boc-L-2-Aminomethylphe(Fmoc) has been evaluated for its binding affinity to various receptors. In one notable study, analogs containing this compound displayed high selectivity towards somatostatin receptors (SSTRs), indicating potential use in endocrine therapies . The binding affinities were measured using radiolabeled assays, demonstrating how modifications to the phenylalanine residue influence receptor interactions.

Case Studies

Several case studies have explored the applications of Boc-L-2-Aminomethylphe(Fmoc) in drug development:

- Antimicrobial Peptide Development : Researchers synthesized peptides incorporating Boc-L-2-Aminomethylphe(Fmoc) to create novel antimicrobial agents. These peptides showed promising results in inhibiting bacterial growth in vitro.

- Cancer Therapy : A study investigated the use of this compound in developing targeted therapies for cancer treatment by modifying its structure to enhance selectivity towards cancer cell receptors .

- Neuropharmacology : Research into neuropeptide analogs containing Boc-L-2-Aminomethylphe(Fmoc) has revealed potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Propriétés

IUPAC Name |

(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376135 | |

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-24-0 | |

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.